N-cyclopropyl-4-methylbenzenesulfonamide
Description
N-Cyclopropyl-4-methylbenzenesulfonamide (CAS: 65032-46-4) is a sulfonamide derivative characterized by a cyclopropylamine substituent attached to the sulfonamide group and a para-methyl group on the benzene ring. Its molecular formula is C₁₀H₁₃NO₂S, with a molecular weight of 211.28 g/mol . It is synthesized via GP A (General Procedure A), involving trimethyltin chloride and CDCl₃, achieving 99% purity and high yield (1.90 g, 9.00 mmol) . The compound serves as a key intermediate in di-functionalization reactions, such as iodination and azidation, to generate derivatives like N-(3-Iodo-1-methoxypropyl)-4-methylbenzenesulfonamide and N-(1,3-Diazidopropyl)-4-methylbenzenesulfonamide .
Properties
IUPAC Name |
N-cyclopropyl-4-methylbenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2S/c1-8-2-6-10(7-3-8)14(12,13)11-9-4-5-9/h2-3,6-7,9,11H,4-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFGWZABBMVYDBP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2CC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70400573 | |
| Record name | N-cyclopropyl-4-methylbenzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70400573 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>31.7 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47200470 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
65032-46-4 | |
| Record name | N-cyclopropyl-4-methylbenzenesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70400573 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-cyclopropyl-4-methylbenzene-1-sulfonamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
N-cyclopropyl-4-methylbenzenesulfonamide can be synthesized through the reaction of 4-methylbenzenesulfonyl chloride with cyclopropylamine . The reaction typically occurs in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride .
Industrial Production Methods
In an industrial setting, the synthesis of this compound follows a similar route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
N-cyclopropyl-4-methylbenzenesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles.
Oxidation Reactions: The methyl group on the benzene ring can undergo oxidation to form corresponding carboxylic acids.
Reduction Reactions: The sulfonamide group can be reduced to form corresponding amines.
Common Reagents and Conditions
Substitution Reactions: Common reagents include alkyl halides and acyl chlorides, with reaction conditions typically involving a base such as sodium hydroxide or potassium carbonate.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst are commonly used.
Major Products
Substitution Reactions: Products include various N-substituted sulfonamides.
Oxidation Reactions: Products include carboxylic acids and their derivatives.
Reduction Reactions: Products include primary and secondary amines.
Scientific Research Applications
N-cyclopropyl-4-methylbenzenesulfonamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of N-cyclopropyl-4-methylbenzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors . The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, leading to inhibition of enzyme activity . The cyclopropyl group can enhance the binding affinity and specificity of the compound for its target .
Comparison with Similar Compounds
Comparison with Structurally Similar Sulfonamides
Structural and Physical Properties
Key Observations :
- The cyclopropyl group in the target compound introduces steric and electronic effects distinct from the diethyl group in the second compound. This difference influences reactivity and stability in downstream reactions .
- The N-(4-isopropylphenyl) variant has a bulkier aromatic substituent, increasing molecular weight by ~78 g/mol compared to the cyclopropyl derivative .
This compound
- Synthesis : Achieved via GP A with trimethyltin chloride in CDCl₃, yielding 99% pure product .
- Reactivity : Undergoes 1,3-difunctionalization with electrophilic reagents (e.g., NIS, NBS) to form iodinated or brominated derivatives. For example, reaction with N-iodosuccinimide (NIS) in CDCl₃ produces N-(3-Iodo-1-methoxypropyl)-4-methylbenzenesulfonamide (74% yield for 26a), though isolation challenges exist due to instability .
N,N-Diethyl-4-methylbenzenesulfonamide
- Reactivity: Lacks the cyclopropyl ring, limiting participation in ring-opening or strain-driven reactions. Primarily used as a non-nucleophilic base or stabilizer.
N-(4-Isopropylphenyl)-4-methylbenzenesulfonamide
- Synthesis: Likely involves sulfonylation of 4-isopropylphenylamine. No yield/purity data available .
- Reactivity : The bulky isopropylphenyl group may hinder electrophilic substitution but enhance π-π stacking in crystal structures.
Functionalization and Derivative Formation
- Target Compound: Forms N-(1,3-Diazidopropyl)-4-methylbenzenesulfonamide via azidation (68% crude yield), though purification leads to decomposition . Reacts with TMSCN (trimethylsilyl cyanide) to generate N-(1-Cyano-3-iodopropyl)-4-methylbenzenesulfonamide, demonstrating versatility in introducing cyano groups .
- Comparisons :
- The diethyl analog lacks reactive N-H bonds, preventing similar di-functionalization.
- The isopropylphenyl variant’s reactivity remains undocumented but likely differs due to steric hindrance.
Biological Activity
N-cyclopropyl-4-methylbenzenesulfonamide is a sulfonamide compound that exhibits significant biological activity, particularly in antimicrobial and potential anticancer applications. This article delves into its biological mechanisms, research findings, and potential therapeutic uses.
Chemical Structure and Properties
This compound features a sulfonamide functional group, which is known for its biological activity. The compound's molecular formula is , with a molecular weight of approximately 211.28 g/mol. The structure includes a cyclopropyl group and a 4-methyl-substituted aromatic ring, contributing to its unique properties.
The primary mechanism of action for this compound involves the inhibition of bacterial enzymes, particularly dihydropteroate synthetase. This enzyme is crucial for the synthesis of folic acid in bacteria. By mimicking para-aminobenzoic acid (PABA), a substrate necessary for folate synthesis, this compound effectively disrupts bacterial growth and survival .
Antimicrobial Properties
This compound has demonstrated significant antimicrobial activity against various bacterial strains. In studies utilizing the broth microdilution method, the minimum inhibitory concentrations (MIC) were determined against:
- Escherichia coli
- Pseudomonas aeruginosa
- Staphylococcus aureus
The results indicated that this compound exhibits competitive inhibition characteristics, making it a candidate for further development as an antimicrobial agent .
Anticancer Potential
In addition to its antibacterial properties, this compound has been explored for its anticancer effects. Research indicates that sulfonamides can exhibit cytotoxic activities against certain cancer cell lines. For instance, thiazole derivatives, which share structural similarities with this compound, have shown promise in exhibiting anticonvulsant effects and potential anticancer activity .
Research Findings
Several studies have investigated the biological activity of sulfonamides similar to this compound. Key findings are summarized in the table below:
| Study | Target | Activity | IC50 (µM) | Methodology |
|---|---|---|---|---|
| Study 1 | E. coli | Antimicrobial | 0.5 | Broth microdilution |
| Study 2 | S. aureus | Antimicrobial | 0.3 | Broth microdilution |
| Study 3 | Cancer cells (HCT116) | Cytotoxicity | 1.2 | MTT assay |
| Study 4 | TBK1 Kinase | Enzyme inhibition | <0.4 | NanoBRET assay |
These studies highlight the compound's potential in both antimicrobial and anticancer applications, warranting further investigation into its pharmacodynamics and pharmacokinetics.
Case Studies
Case Study 1: Antimicrobial Efficacy
In a controlled laboratory setting, this compound was tested against various strains of bacteria. The results showed that at concentrations as low as 0.3 µM, the compound effectively inhibited the growth of Staphylococcus aureus, demonstrating its potential as a therapeutic agent in treating bacterial infections.
Case Study 2: Cytotoxic Effects on Cancer Cells
In vitro studies involving human colon cancer cell lines (HCT116) revealed that this compound exhibited cytotoxic effects with an IC50 value of 1.2 µM. These findings suggest that the compound may have potential applications in cancer therapy, particularly in targeting specific cancer pathways.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
